molecular formula C4H3D3N4O3S2 B1139258 Acetazolamide D3 CAS No. 1189904-01-5

Acetazolamide D3

Cat. No. B1139258
CAS RN: 1189904-01-5
M. Wt: 225.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acetazolamide D3 is an internal standard for the quantification of acetazolamide . It is a deuterium-labeled inhibitor of carbonic anhydrase . It is used in people with certain types of glaucoma to reduce the amount of fluid in the eye, which decreases pressure inside the eye .


Synthesis Analysis

An analytical method based on LC-MS/MS (API-4000) has been developed and validated for the quantitative determination of acetazolamide in human plasma using acetazolamide D3 as an internal standard . After Solid phase extraction (SPE), the analyte and the internal standard were chromatographed on C18 columns .


Molecular Structure Analysis

The molecular formula of Acetazolamide D3 is C4H3D3N4O3S2 . The formal name is N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-2,2,2-d3 .


Chemical Reactions Analysis

Acetazolamide is a reversible inhibitor of the carbonic anhydrase enzyme that results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water .


Physical And Chemical Properties Analysis

Acetazolamide D3 is a solid substance that is soluble in DMSO and methanol .

Scientific Research Applications

Neurological Applications

Acetazolamide has several potential uses in the spectrum of neurological illnesses . It’s firmly established as first-line prevention for altitude sickness . However, neurological side effects can complicate short- and long-term applications for many patients .

Glaucoma Treatment

Outside of its use for altitude sickness, Acetazolamide has been used for glaucoma treatment . However, its use in this area has been declining .

Carbonic Anhydrase Inhibition

Historically, carbonic anhydrase inhibition has been considered the mainstay of Acetazolamide’s mode of action . More contemporary studies have focused on cellular membrane ion/water channel activity .

Cerebral Hemodynamics

Acetazolamide is a non-competitive inhibitor of carbonic anhydrase, an enzyme expressed in different cells of the central nervous system (CNS) and involved in the regulation of cerebral blood flow (CBF) . It has been used to understand the effects on CBF, intracranial pressure (ICP), and brain tissue oxygenation (PbtO2) after an acute brain injury (ABI) .

Bipolar Disorders

Acetazolamide has been highlighted for its potential to benefit people with bipolar disorders . However, more research is needed to fully understand its effects and potential benefits in this area .

Future Research Directions

Future research should focus on several key aspects, including investigating whether the effects of Acetazolamide are dose-dependent, assessing the potential variations in these effects among different forms of brain injury, and examining the impact of Acetazolamide on tissue oxygenation and metabolism .

Safety And Hazards

Acetazolamide D3 is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye

properties

IUPAC Name

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKPWHYZMXOIDC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675501
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetazolamide-d3

CAS RN

1189904-01-5
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

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